4-[4-Methyl-2-(piperazin-1-ylmethyl)phenyl]morpholine
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Overview
Description
4-[4-Methyl-2-(piperazin-1-ylmethyl)phenyl]morpholine is a complex organic compound that features a morpholine ring and a piperazine moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-Methyl-2-(piperazin-1-ylmethyl)phenyl]morpholine typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above. These methods would be optimized for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-[4-Methyl-2-(piperazin-1-ylmethyl)phenyl]morpholine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
4-[4-Methyl-2-(piperazin-1-ylmethyl)phenyl]morpholine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-[4-Methyl-2-(piperazin-1-ylmethyl)phenyl]morpholine involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mechanism is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s .
Comparison with Similar Compounds
Similar Compounds
4-(4-Methylpiperazin-1-ylmethyl)benzoic acid: Used as an intermediate in pharmaceutical synthesis.
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Investigated as an acetylcholinesterase inhibitor.
Uniqueness
4-[4-Methyl-2-(piperazin-1-ylmethyl)phenyl]morpholine is unique due to its specific combination of a morpholine ring and a piperazine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H25N3O |
---|---|
Molecular Weight |
275.39 g/mol |
IUPAC Name |
4-[4-methyl-2-(piperazin-1-ylmethyl)phenyl]morpholine |
InChI |
InChI=1S/C16H25N3O/c1-14-2-3-16(19-8-10-20-11-9-19)15(12-14)13-18-6-4-17-5-7-18/h2-3,12,17H,4-11,13H2,1H3 |
InChI Key |
POASAPNFOHNIMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCOCC2)CN3CCNCC3 |
Origin of Product |
United States |
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